5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound featuring pyrazole and triazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Introduction of the triazole ring: This step often involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such compounds often employ continuous flow chemistry to enhance reaction efficiency and yield. This approach allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, often using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-yl derivatives.
Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol derivatives
Uniqueness
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H16ClN7S |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16ClN7S/c1-12-2-4-13(5-3-12)8-23-10-15(7-20-23)25-16(21-22-17(25)26)11-24-9-14(18)6-19-24/h2-7,9-10H,8,11H2,1H3,(H,22,26) |
InChI Key |
GROYMNHAKLUUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
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